Oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-methyl-1,4-diazepane-1-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.C2H2O4/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4;3-1(4)2(5)6/h9,12H,5-8H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZINXETWCAHZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1C(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the 1,4-diazepane ring: The 1,4-diazepane ring can be constructed through an intramolecular cyclization reaction.
Introduction of the tert-butyl group: The tert-butyl group can be introduced through a tert-butylation reaction, often using tert-butyl chloroformate as the tert-butylating agent.
Industrial Production Methods
Industrial production methods for oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C13H24N2O6
Molecular Weight : Approximately 304.34 g/mol
Solubility : Soluble in water, indicating potential for biological interactions.
The compound features a unique structure comprising a diazepane ring and a tert-butyl ester group, which contribute to its reactivity and biological properties. Its synthesis typically involves the formation of the diazepane ring, tert-butylation, and subsequent oxalylation.
Organic Synthesis
Oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its structural characteristics allow for various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
| Reaction Type | Common Reagents | Expected Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxides |
| Reduction | Sodium borohydride | Alcohols or amines |
| Substitution | Nucleophiles or electrophiles | Varied products |
Medicinal Chemistry
The compound is being studied for its biological activity , particularly its interactions with enzymes and receptors. Research indicates that it may modulate biological pathways, making it a candidate for pharmacological applications. Potential therapeutic areas include:
- Anti-cancer agents
- Anti-inflammatory drugs
- Neurological therapeutics
Research has shown that compounds similar to oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate exhibit inhibitory effects on various enzymes involved in disease progression.
| Compound | Target Enzyme | Effect |
|---|---|---|
| Diazepane Derivative A | Rho-Kinase | Inhibition observed |
| Diazepane Derivative B | Autotaxin | Inhibition reducing lysophosphatidic acid production |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Cancer Research
A study demonstrated that diazepane derivatives inhibited tumor growth in xenograft models by targeting signaling pathways involved in cell proliferation.
Neurological Disorders
Research indicated that diazepane-based compounds could modulate neurotransmitter activity, suggesting applications in treating anxiety or depression.
Industrial Applications
While specific industrial production methods for oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate are not well-documented, general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions and employing efficient purification techniques.
Mechanism of Action
The mechanism of action of oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-Butyl Diazepane Carboxylate Derivatives
a) (S)-tert-Butyl 7-Methyl-1,4-diazepane-1-carboxylate
- CAS : 1638744-15-6
- Molecular Formula : C₁₁H₂₁N₂O₂ (simplified structure lacking the oxalic acid group) .
- Higher lipophilicity due to the missing polar oxalate group, impacting pharmacokinetic properties.
- Applications : Intermediate in synthesizing enantiomerically pure pharmaceuticals .
b) tert-Butyl 4-(o-Tolyl)-1,4-diazepane-1-carboxylate (30a)
Functional Group Variants
a) 4-[(2,4-Difluorophenyl)methyl]-1H-pyrazole Derivatives
- CAS : 941057-08-5 () .
- Molecular Formula : C₁₅H₁₁F₃N₄O.
- Key Differences :
- Pyrazole ring replaces the diazepane backbone, altering hydrogen-bonding and metabolic stability.
- Fluorine substituents enhance electronegativity and bioavailability.
b) tert-Butyl 6-Hydroxy-2-oxo-azepane-1-carboxylate
Biological Activity
Oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a synthetic compound notable for its structural complexity and potential biological applications. With the molecular formula C13H24N2O6, this compound features a tert-butyl group and a diazepane ring, which contribute to its unique chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Weight : Approximately 214.3 g/mol
- Solubility : Soluble in water, indicating potential for biological interactions.
- Structural Features : The presence of both oxalic acid and tert-butyl functionalities enhances its reactivity.
The biological activity of oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to the inhibition or activation of specific pathways, influencing cellular functions. The exact molecular targets remain to be fully elucidated but may include:
- Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
- Receptors : Interaction with neurotransmitter or hormone receptors, affecting signal transduction pathways.
Inhibitory Effects
Studies have indicated that related diazepane derivatives exhibit inhibitory effects on various enzymes, including those involved in cancer progression and inflammatory responses. For instance:
| Compound | Target Enzyme | Effect |
|---|---|---|
| Diazepane Derivative A | Rho-Kinase | Inhibition observed |
| Diazepane Derivative B | Autotaxin | Inhibition leading to reduced lysophosphatidic acid production |
These findings suggest that oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate may possess similar inhibitory properties, warranting further investigation.
Case Studies
Several case studies highlight the potential therapeutic applications of compounds structurally similar to oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate:
- Cancer Research : A study demonstrated that certain diazepane derivatives inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation.
- Neurological Disorders : Research indicated that diazepane-based compounds could modulate neurotransmitter activity, suggesting potential applications in treating conditions like anxiety or depression.
Applications in Drug Development
The unique structural attributes of oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate make it a valuable candidate for drug development. Its role as an intermediate in synthesizing pharmaceuticals highlights its significance in medicinal chemistry.
Potential Therapeutic Areas
- Anti-cancer agents
- Anti-inflammatory drugs
- Neurological therapeutics
Q & A
Basic: What are the recommended synthetic routes for preparing oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via a two-step process: (1) Boc-protection of the 1,4-diazepane core using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine), followed by (2) esterification of the oxalic acid moiety with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄ or HCl). Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from a polar aprotic solvent (e.g., acetonitrile). Monitoring via TLC and NMR (e.g., disappearance of NH signals at δ 1.5–2.5 ppm) ensures reaction completion .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Confirm Boc-group presence via tert-butyl singlet (δ 1.2–1.4 ppm) and diazepane methyl protons (δ 2.8–3.2 ppm for N-CH₃).
- ¹³C NMR: Oxalate carbonyl signals (δ 160–165 ppm) and Boc carbonyl (δ 155–160 ppm).
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group: –100 Da).
- IR Spectroscopy: Ester C=O stretches (~1740 cm⁻¹) and oxalate C=O (~1680 cm⁻¹) .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., tert-butanol).
- Storage: Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for acute toxicity (H302-H319) and flammability (H220) risks .
Advanced: How can computational modeling (e.g., DFT or MD simulations) guide reaction optimization for this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies to identify rate-limiting steps (e.g., Boc-deprotection kinetics).
- Molecular Dynamics (MD): Simulate solvent effects on esterification efficiency (e.g., polar vs. non-polar solvents).
- ICReDD Framework: Integrate quantum calculations with experimental data to predict optimal reaction conditions (e.g., temperature, catalyst loading) and reduce trial-and-error approaches .
Advanced: What Design of Experiments (DOE) strategies are suitable for assessing variables affecting synthesis yield?
Methodological Answer:
- Factorial Design: Screen variables (e.g., temperature, solvent ratio, catalyst concentration) using a 2³ factorial matrix.
- Response Surface Methodology (RSM): Optimize interactions between critical factors (e.g., pH and reaction time) via central composite design.
- Statistical Validation: Use ANOVA to identify significant factors (p < 0.05) and refine models iteratively .
Advanced: How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or spectral results)?
Methodological Answer:
- Root-Cause Analysis: Validate instrumentation calibration (e.g., NMR shimming, MS tuning) and reagent purity (e.g., Boc₂O degradation).
- Replicate Experiments: Conduct triplicate trials under controlled conditions to assess reproducibility.
- Multivariate Analysis: Apply principal component analysis (PCA) to spectral datasets to detect outliers or systematic errors .
Advanced: What stability studies are necessary to determine storage conditions and degradation pathways?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/Vis) to identify degradation products (e.g., Boc cleavage or oxalate hydrolysis).
- HPLC-MS Monitoring: Track degradation kinetics and quantify impurities (e.g., tert-butyl alcohol byproduct).
- Recommendations: Store under anhydrous, low-temperature conditions to minimize hydrolysis .
Advanced: How can the pharmacological potential of this compound be assessed using in silico and in vitro models?
Methodological Answer:
- Molecular Docking: Screen against target receptors (e.g., GPCRs or enzymes) using AutoDock Vina to predict binding affinities.
- ADMET Prediction: Use SwissADME or ADMETLab to evaluate bioavailability, toxicity, and metabolic stability.
- In Vitro Assays: Conduct cytotoxicity (MTT assay) and enzymatic inhibition studies (e.g., IC₅₀ determination) .
Advanced: What green chemistry approaches can minimize environmental impact during synthesis?
Methodological Answer:
- Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF for esterification.
- Catalyst Recycling: Use immobilized acids (e.g., polystyrene-SO₃H) to reduce waste.
- Atom Economy: Optimize stoichiometry to maximize Boc-group utilization (>90% yield) .
Advanced: How can chemical software enhance data integrity and collaboration in multidisciplinary research?
Methodological Answer:
- Electronic Lab Notebooks (ELNs): Track experimental parameters and raw data (e.g., LabArchives or Benchling).
- Cheminformatics Tools: Use KNIME or Pipeline Pilot to automate spectral analysis and batch processing.
- Cloud Platforms: Share computational models (e.g., Gaussian outputs) via platforms like IBM RXN for collaborative refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
